molecular formula C15H9ClF4O B1360657 3'-CHLORO-4'-FLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE CAS No. 898778-21-7

3'-CHLORO-4'-FLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Cat. No.: B1360657
CAS No.: 898778-21-7
M. Wt: 316.68 g/mol
InChI Key: GLWYRGJHWGAYNZ-UHFFFAOYSA-N
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Description

3'-Chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone with a unique substitution pattern. Its structure features:

  • Chloro at the 3' position of the propiophenone ring.
  • Fluoro at the 4' position.
  • A 3,4,5-trifluorophenyl group attached to the ketone backbone.

This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing effects of fluorine and chlorine, which enhance stability and modulate reactivity .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF4O/c16-10-7-9(2-3-11(10)17)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWYRGJHWGAYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645019
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-21-7
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3'-Chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propionphenone is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, including cytotoxicity, anti-inflammatory properties, and its potential applications in cancer therapy.

Cytotoxicity

Research indicates that 3'-Chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propionphenone exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cell lines (MCF-7) demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 value was determined to be around 7.45 µg/mL, indicating potent cytotoxicity compared to conventional chemotherapeutic agents .

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-77.45Apoptosis induction
ZR-75-1Not significantNo significant change in protein expression levels

Anti-inflammatory Properties

In addition to its cytotoxic effects, the compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage models treated with lipopolysaccharides (LPS). The compound inhibited the activation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Study on MCF-7 Cells

A detailed study involving MCF-7 cells highlighted the compound's ability to suppress tumor growth significantly. Treatment with varying concentrations (100, 200, and 400 mg/kg) resulted in notable tumor suppression scores of 2.18-fold and 1.75-fold for lower doses compared to control groups. This study also reported an increase in p53 protein levels and a decrease in c-Myc levels upon treatment .

In Vivo Studies

In vivo studies utilizing Ehrlich tumor-bearing mice demonstrated that administration of the compound led to a marked decrease in tumor size and improved survival rates compared to untreated controls. The results suggest that the compound may be effective in managing tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

4'-Chloro-2'-Fluoro-3-(3,4,5-Trifluorophenyl)Propiophenone
  • Key difference : Chloro and fluoro substituents are at the 4' and 2' positions, respectively, altering steric and electronic properties.
  • Impact : Positional changes may influence intermolecular interactions and solubility compared to the target compound .
2'-Chloro-4'-Fluoro-3-(3-Methoxyphenyl)Propiophenone
  • CAS : 898775-04-7
  • Formula : C₁₆H₁₄ClFO₂
  • Molecular Weight : 292.73
  • Boiling Point : 404.9±40.0 °C (predicted)
  • Density : 1.228±0.06 g/cm³ (predicted)
  • Key difference : Replaces the trifluorophenyl group with a 3-methoxyphenyl moiety.

Halogen Substitution Variations

4'-Bromo-3-(3-Chloro-5-Fluorophenyl)-3'-Fluoropropiophenone
  • CAS : 898750-82-8
  • Formula : C₁₅H₁₀BrClF₂O
  • Molecular Weight : 359.59
  • Key difference : Bromine replaces chlorine at the 4' position, and the trifluorophenyl group is replaced with 3-chloro-5-fluorophenyl .
  • Impact : Bromine’s larger atomic radius increases molecular weight and may enhance halogen bonding interactions in crystal packing .
4'-Bromo-2'-Fluoro-3-(3,4,5-Trifluorophenyl)Propiophenone
  • CAS : 898778-39-7
  • Formula : C₁₅H₉BrF₄O
  • Molecular Weight : 377.59
  • Key difference : Bromine at 4' and fluoro at 2', retaining the trifluorophenyl group.
  • Impact : Bromine’s higher polarizability could alter photophysical properties compared to the chloro analog .

Functional Group Variations

3-(4-Methoxyphenyl)-3',4',5'-Trifluoropropiophenone
  • CAS : 898776-46-0
  • Formula : C₁₆H₁₃F₃O₂
  • Molecular Weight : 294.27
  • Key difference : Methoxy group at the 4-position of the phenyl ring instead of trifluorophenyl.

Comparative Data Table

Compound Name CAS Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Substituents
3'-Chloro-4'-Fluoro-3-(3,4,5-Trifluorophenyl)Propiophenone N/A C₁₅H₈ClF₄O 324.68 N/A N/A 3,4,5-Trifluorophenyl; 3'-Cl, 4'-F
2'-Chloro-4'-Fluoro-3-(3-Methoxyphenyl)Propiophenone 898775-04-7 C₁₆H₁₄ClFO₂ 292.73 404.9±40.0 1.228±0.06 3-Methoxyphenyl; 2'-Cl, 4'-F
4'-Bromo-3-(3-Chloro-5-Fluorophenyl)-3'-Fluoropropiophenone 898750-82-8 C₁₅H₁₀BrClF₂O 359.59 N/A N/A 3-Chloro-5-fluorophenyl; 4'-Br, 3'-F
3-(4-Methoxyphenyl)-3',4',5'-Trifluoropropiophenone 898776-46-0 C₁₆H₁₃F₃O₂ 294.27 N/A N/A 4-Methoxyphenyl; 3',4',5'-F

Research Findings and Trends

Electron-Withdrawing Effects :

  • The trifluorophenyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic additions compared to methoxy-substituted analogs .
  • Chloro and bromo substituents increase molecular weight and density, with brominated analogs showing higher predicted densities (e.g., 1.228 g/cm³ for chloro vs. ~1.3 g/cm³ inferred for bromo) .

Solubility and Reactivity: Methoxy groups improve aqueous solubility (e.g., 2'-chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone) but reduce thermal stability compared to fluorinated derivatives . The trifluorophenyl group’s lipophilicity may enhance membrane permeability in drug design contexts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3'-chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone, and how can reaction conditions be optimized?

  • Methodology : A multi-step approach is typically employed:

Friedel-Crafts acylation : React 3,4,5-trifluorophenylacetyl chloride with a chloro/fluoro-substituted benzene derivative under Lewis acid catalysis (e.g., AlCl₃) .

Halogenation : Introduce chlorine and fluorine substituents via electrophilic substitution using Cl₂ (with FeCl₃) and F₂ (or Selectfluor®) .

  • Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) improves reaction efficiency and reduces side products compared to conventional heating .
    • Key Considerations : Monitor regioselectivity using HPLC or GC-MS to avoid over-halogenation.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • NMR :

  • ¹⁹F NMR : Distinct signals for fluorine atoms at δ −110 to −150 ppm (aromatic F) and δ −60 to −80 ppm (CF₃ groups, if present) .
  • ¹H NMR : Look for coupling patterns between aromatic protons and substituents (e.g., J = 8–10 Hz for ortho-F/Cl) .
    • IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
    • MS : Molecular ion peak [M⁺] at m/z 318.7 (calculated for C₁₅H₈ClF₄O).

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trifluorophenyl group influence reactivity in cross-coupling reactions?

  • Steric Effects : The trifluorophenyl group creates a bulky environment, slowing oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos) to mitigate this .
  • Electronic Effects : Electron-withdrawing fluorine atoms deactivate the aryl ring, requiring elevated temperatures (80–120°C) for nucleophilic aromatic substitution .
  • Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis or HPLC monitoring) .

Q. What strategies resolve contradictions between computational predictions (DFT) and experimental spectroscopic data?

  • Case Example : If DFT predicts a planar carbonyl group but X-ray crystallography (e.g., Acta Cryst. data ) shows a twisted conformation:

Re-examine solvent effects : Polar solvents may stabilize twisted conformers via dipole interactions.

Revise computational models : Include solvent (e.g., PCM) and dispersion corrections (DFT-D3) .

  • Validation : Use variable-temperature NMR to probe conformational flexibility.

Q. How can catalytic systems (e.g., tris(3,4,5-trifluorophenyl)borane) be applied to functionalize this compound?

  • Catalytic Hydroboration : Tris(3,4,5-trifluorophenyl)borane, activated by microwave irradiation, facilitates hydroboration of unsaturated ketones (e.g., propiophenone derivatives) .
  • Conditions : 10 mol% catalyst, 80°C, 1 h under N₂.
  • Mechanistic Insight : Fluorine substituents enhance Lewis acidity by withdrawing electron density from boron .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-CHLORO-4'-FLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
Reactant of Route 2
Reactant of Route 2
3'-CHLORO-4'-FLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

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